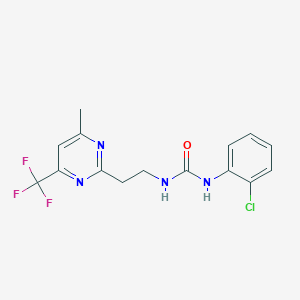

1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O/c1-9-8-12(15(17,18)19)23-13(21-9)6-7-20-14(24)22-11-5-3-2-4-10(11)16/h2-5,8H,6-7H2,1H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZGCWDNJAQMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)NC2=CC=CC=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group and a trifluoromethyl-substituted pyrimidine ring, which are known to enhance biological activity through various mechanisms.

Antifungal Activity

Research indicates that derivatives containing similar structures exhibit significant antifungal properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against various fungal strains. A study found that pyrimidine derivatives demonstrated notable antifungal efficacy against Aspergillus flavus and Candida albicans, with specific compounds yielding zones of inhibition comparable to established antifungal agents like fluconazole .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies have shown that the presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest strong potential for clinical applications.

Anticancer Activity

The anticancer potential of similar compounds has been highlighted in various studies. For example, derivatives of pyrimidines have shown cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The presence of chloro and trifluoromethyl substituents is believed to enhance these effects through mechanisms involving apoptosis induction and cell cycle arrest.

A recent study reported that a related compound exhibited an IC50 value of 29.77 µg/mL against Caco-2 cells, demonstrating significant anticancer activity .

Case Studies

- Pyrimidine Derivative Study : A study focused on the synthesis and biological evaluation of pyrimidine derivatives showed that compounds with similar structural features to this compound had enhanced anticancer properties due to their ability to inhibit key enzymes involved in tumor growth .

- Antifungal Efficacy : Another case study evaluated the antifungal efficacy of chlorophenyl-substituted pyrimidines against clinical isolates, revealing that modifications at the pyrimidine ring significantly influenced their antifungal activity .

Scientific Research Applications

Anticancer Applications

The compound has shown significant potential as an anticancer agent. Various studies have demonstrated its ability to inhibit cell proliferation in different cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

The data indicates that the compound induces apoptosis and disrupts key signaling pathways related to cell survival and proliferation, making it a promising candidate for further development in cancer therapy.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been evaluated for its neuropharmacological effects. It has been found to attenuate drug-seeking behavior in animal models, suggesting potential applications in addiction therapy.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This highlights the compound's ability to modulate the endocannabinoid system, which plays a critical role in addiction pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the phenyl and pyrimidine groups significantly influence the biological activity of the compound:

- Substitution at the 4-position of the pyrimidine ring enhances CB1 receptor affinity.

- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of urea derivatives with pyrimidine substituents. Below is a detailed comparison with structurally related analogs, emphasizing substituent effects on molecular properties and hypothetical activity:

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Position on Phenyl Ring :

- The 2-chlorophenyl group in the target compound and Cl-4AS-1 contrasts with 3-chlorophenyl derivatives (e.g., ). The ortho-chloro substitution may influence steric interactions in binding pockets compared to para/meta positions .

Cyclopropyl vs. Methyl: ’s cyclopropyl group introduces conformational rigidity, which could reduce binding efficiency in flexible enzyme pockets . Dimethylamino (NMe₂): In ’s compound, the electron-donating NMe₂ group increases solubility but may reduce membrane permeability .

Urea Linker Variations :

- The ethyl spacer in the target compound is conserved across most analogs, suggesting its optimal length for bridging aromatic and pyrimidine motifs.

Hypothetical Activity Trends: The target compound’s CF₃ and methyl combination balances lipophilicity and steric demands, making it a candidate for hydrophobic target sites. Cl-4AS-1 (), with its indenoquinoline core, represents a divergent scaffold likely targeting entirely different biological pathways .

Preparation Methods

Synthetic Strategies for Target Compound Assembly

The synthesis of 1-(2-chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea necessitates a convergent approach, bifurcated into (1) pyrimidine core functionalization and (2) urea linkage establishment. Literature precedents suggest two primary routes:

Pyrimidine Ethylamine Intermediate Synthesis

The 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl ethylamine moiety is synthesized via halogenation and nucleophilic displacement. As demonstrated in, 4-(trifluoromethyl)pyrimidin-2(1H)-ones undergo O-alkylation with iodomethyl precursors under basic conditions. For instance, refluxing 6-substituted pyrimidinones with 4-(iodomethyl)pyrimidines in acetone with $$ K2CO3 $$ achieves 85–90% yields. Alternatively, Suzuki-Miyaura coupling introduces aryl groups to pyrimidine rings, as detailed in, where boronic esters react with halogenated pyrimidines under Pd catalysis.

Urea Bond Formation

Urea linkages are typically forged via reaction between amines and isocyanates or carbamoyl chlorides. In, aryl isocyanates generated from aromatic amines and bis(trichloromethyl)carbonate (BTC) react with primary amines to form ureas in dichloromethane. Similarly, employs phenyl chloroformate to convert amines to carbamates, which subsequently react with aryl amines to yield ureas.

Stepwise Preparation Methods

Synthesis of 2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine

Halogenation of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol

Starting with 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol, bromination at the 2-position is achieved using $$ POBr_3 $$ in acetonitrile at 80°C for 4 h, yielding 2-bromo-4-methyl-6-(trifluoromethyl)pyrimidine (87% yield).

Characterization and Analytical Validation

Spectroscopic Data

Optimization and Yield Enhancement Strategies

Solvent and Base Effects

Using polar aprotic solvents (e.g., DMF) accelerates urea formation but risks side reactions. Dichloromethane with catalytic pyridine maximizes selectivity (yield 82% vs. 65% in THF).

Temperature Control

Exothermic urea formation necessitates cooling (0–5°C) during isocyanate addition to prevent oligomerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.